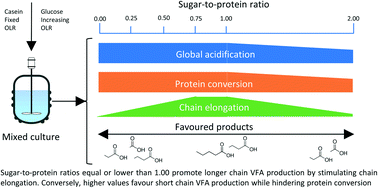Engineering the outcome of cofermentation processes by altering the feedstock sugar-to-protein ratio†
Environmental Science: Water Research & Technology Pub Date: 2022-05-26 DOI: 10.1039/D2EW00144F
Abstract
This work investigates the impact of the sugar-to-protein (STP) ratio on the outcome of their anaerobic cofermentation in terms of substrate conversion and product selectivity. For this purpose, a continuous stirred tank reactor was operated at pH 7 and fed with casein and glucose at different STP ratios (0.25, 0.50, 0.75, 1.00 and 2.00 in COD basis). Casein conversion was unaffected by glucose presence as long as the ratio was lower or equal to 1. In this range of STP ratio, n-butyric and n-valeric acid production was promoted due to the occurrence and progressive intensification of chain elongation processes. Conversely, STP ratios greater than 1 are associated with lower amino acids consumption, inhibition of the elongation metabolism and lower volatile fatty acids production due to the formation of alternative end products (ethanol, lactate and formate) and unidentified compounds. Interestingly, these negative effects are reversible, as lowering the sugar-to-protein ratio allows to recover protein acidification degree, process productivity and the chain elongation. Overall, this work successfully demonstrates that sugar–protein cofermentation processes can be steered by adjusting their proportions in the feedstock.


Recommended Literature
- [1] Simultaneous determinations in flow injection analysis. A review
- [2] Back cover
- [3] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [4] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)
- [5] Front cover
- [6] Stripping voltammetry at chemically modified graphenes
- [7] Tetrabenzoporphyrins: synthetic developments and applications
- [8] Front cover
- [9] Theoretical equilibrium shape of hydroxyapatite, revised†
- [10] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†










